molecular formula C10H18ClNO B13150065 3-Methyl-8-azaspiro[4.5]decan-1-one hcl

3-Methyl-8-azaspiro[4.5]decan-1-one hcl

Cat. No.: B13150065
M. Wt: 203.71 g/mol
InChI Key: GUYOFAMSQQSPJX-UHFFFAOYSA-N
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Description

3-Methyl-8-azaspiro[45]decan-1-onehydrochloride is a chemical compound with the molecular formula C10H18ClNO It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a linear amine, in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 2,7-diazaspiro[4.5]decan-1-one hydrochloride

Uniqueness

3-Methyl-8-azaspiro[4.5]decan-1-onehydrochloride is unique due to its specific spiro structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

2-methyl-8-azaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-8-6-9(12)10(7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H

InChI Key

GUYOFAMSQQSPJX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2(C1)CCNCC2.Cl

Origin of Product

United States

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